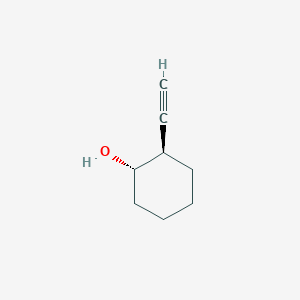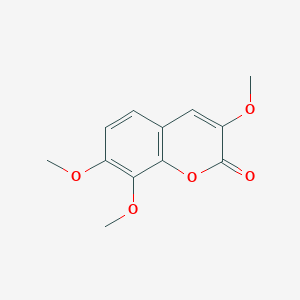
Schinicoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schinicoumarin, also known as 6,7,8-trimethoxycoumarin, is a naturally occurring coumarin derivative. This compound is found in various plants such as Cryptocarya bracteolata, Sapium discolor, and Platypodium elegans. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and carbonic anhydrase-I-inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Schinicoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture to around 100°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Schinicoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are performed using aluminum chloride as a catalyst.
Major Products Formed
Scientific Research Applications
Schinicoumarin has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It exhibits anti-inflammatory and antioxidant properties, making it useful in studying cellular processes and oxidative stress.
Medicine: Its potential anticancer and antimicrobial activities are explored for developing new therapeutic agents.
Industry: It is used in the formulation of perfumes and cosmetics due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of Schinicoumarin involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes.
Antioxidant: It scavenges reactive oxygen species and enhances the activity of endogenous antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
5,6,7-Trimethoxychromen-2-one: Similar in structure but differs in the position of methoxy groups.
6,7,8-Trimethoxycoumarin: Another coumarin derivative with similar biological activities.
Fraxinol methyl ether: A related compound with different pharmacological properties.
Uniqueness
Schinicoumarin is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H12O5 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
3,7,8-trimethoxychromen-2-one |
InChI |
InChI=1S/C12H12O5/c1-14-8-5-4-7-6-9(15-2)12(13)17-10(7)11(8)16-3/h4-6H,1-3H3 |
InChI Key |
JPCDNRZQWAURND-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)OC)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



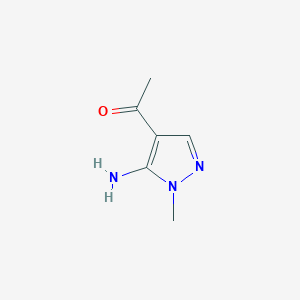
![1-Azaspiro[4.5]decane-2,8-dione](/img/structure/B1366401.png)
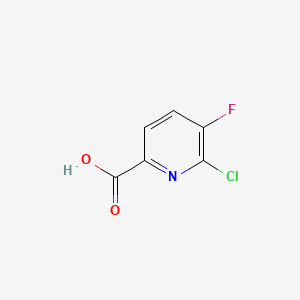

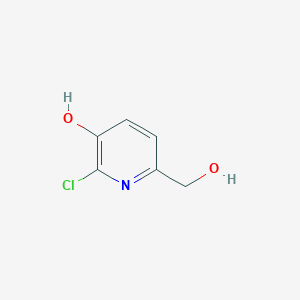

![(1R,2R)-2-[(4-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1366417.png)
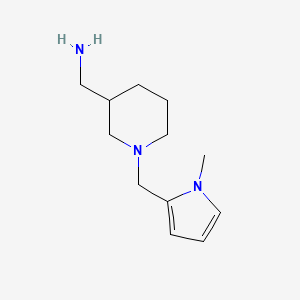
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-amine](/img/structure/B1366424.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1366426.png)
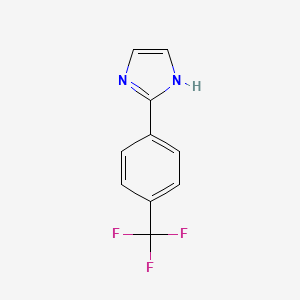
![3-{[3-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1366428.png)
